molecular formula C5H13ClNO2P B14478068 P-(Chloromethyl)-N,N-diethylphosphonamidic acid CAS No. 66802-54-8

P-(Chloromethyl)-N,N-diethylphosphonamidic acid

Cat. No.: B14478068
CAS No.: 66802-54-8
M. Wt: 185.59 g/mol
InChI Key: HZYDKMQHVNSADT-UHFFFAOYSA-N
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Description

P-(Chloromethyl)-N,N-diethylphosphonamidic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group attached to a phosphonamidic acid moiety, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-(Chloromethyl)-N,N-diethylphosphonamidic acid typically involves the chloromethylation of a suitable precursor. One common method is the reaction of diethylphosphonamidic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of environmentally friendly chloromethylating agents and catalysts is a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

P-(Chloromethyl)-N,N-diethylphosphonamidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P-(Chloromethyl)-N,N-diethylphosphonamidic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of P-(Chloromethyl)-N,N-diethylphosphonamidic acid involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • P-(Chloromethyl)phosphonic acid
  • N,N-Diethylphosphonamidic acid
  • Chloromethylphosphonic dichloride

Uniqueness

P-(Chloromethyl)-N,N-diethylphosphonamidic acid is unique due to the combination of the chloromethyl group and the diethylphosphonamidic acid moiety. This combination imparts distinct reactivity and functionality, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .

Properties

CAS No.

66802-54-8

Molecular Formula

C5H13ClNO2P

Molecular Weight

185.59 g/mol

IUPAC Name

chloromethyl-N,N-diethylphosphonamidic acid

InChI

InChI=1S/C5H13ClNO2P/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3,(H,8,9)

InChI Key

HZYDKMQHVNSADT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(CCl)O

Origin of Product

United States

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